N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide

Description

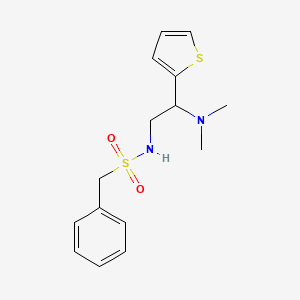

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core substituted with a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group. Key structural features include:

- Thiophen-2-yl moiety: A sulfur-containing heterocycle known for enhancing binding affinity in CNS-targeting drugs.

- Dimethylamino group (-N(CH3)2): Improves solubility and bioavailability via protonation at physiological pH.

- Molecular formula: C15H19N2O2S2 (calculated molecular weight: ~323.46 g/mol).

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-17(2)14(15-9-6-10-20-15)11-16-21(18,19)12-13-7-4-3-5-8-13/h3-10,14,16H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBFXRAKVVQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide, a compound with the molecular formula C14H20N2OS, has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2OS

- Molecular Weight : 264.3864 g/mol

- CAS Number : 61595842

The compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : It has been suggested that compounds similar to this compound may inhibit specific enzymes, which can lead to altered cellular functions and apoptosis in cancer cells .

- Cytotoxicity : Studies indicate that the compound can induce cytotoxic effects on specific human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is often linked to its ability to interfere with tubulin polymerization, a critical process in cell division .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : Research has shown that this compound demonstrates significant cytotoxicity against human cancer cell lines. For instance, a study indicated that this compound could effectively reduce cell viability in A549 and HeLa cells, suggesting its potential as an anticancer agent .

- Mechanistic Insights : The compound's mechanism of action was further elucidated through immunostaining studies, which revealed its localization within the Golgi apparatus of cells. This localization is crucial for its cytotoxic effects, as it appears to disrupt normal cellular functions leading to apoptosis .

- Comparative Studies : In comparative studies with other compounds exhibiting similar structures, this compound was found to have a more pronounced effect on tumor cells compared to non-tumorigenic cell lines, highlighting its selective toxicity .

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The dimethylamino group in the target compound likely increases electron density on the sulfonamide nitrogen, enhancing hydrogen-bonding capacity compared to non-aminated analogs .

- Thiophene Contribution : The thiophen-2-yl group may engage in π-π stacking with aromatic residues in biological targets, a feature absent in simpler sulfonamides like tolylfluanid .

- Molecular Weight and Bioavailability : At ~323 g/mol, the target compound falls within the optimal range for oral bioavailability, contrasting with higher-weight analogs (e.g., 426.59 g/mol in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.